Ethyl 2-(4-fluorobenzamido)-5-[(2-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate
CAS No.:
Cat. No.: VC15659819
Molecular Formula: C23H21FN2O5S
Molecular Weight: 456.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H21FN2O5S |
|---|---|
| Molecular Weight | 456.5 g/mol |
| IUPAC Name | ethyl 2-[(4-fluorobenzoyl)amino]-5-[(2-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate |
| Standard InChI | InChI=1S/C23H21FN2O5S/c1-4-31-23(29)18-13(2)19(21(28)25-16-7-5-6-8-17(16)30-3)32-22(18)26-20(27)14-9-11-15(24)12-10-14/h5-12H,4H2,1-3H3,(H,25,28)(H,26,27) |
| Standard InChI Key | XPWYHBZIMLHODH-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC=CC=C2OC)NC(=O)C3=CC=C(C=C3)F |
Introduction
Ethyl 2-(4-fluorobenzamido)-5-[(2-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate is a complex organic compound belonging to the class of thiophene derivatives. It features a thiophene ring substituted with various functional groups, including a fluorobenzamido group, a methoxyphenylcarbamoyl group, and an ethyl ester group. These diverse functionalities suggest potential for significant biological activity and utility in medicinal chemistry.
Synthesis Methods
The synthesis of Ethyl 2-(4-fluorobenzamido)-5-[(2-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate typically involves multi-step organic reactions. A common synthetic route includes:
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Formation of the Thiophene Core: The thiophene ring can be synthesized through a cyclization reaction involving appropriate precursors.
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Introduction of the Fluorobenzamido Group: This step involves the reaction of the thiophene derivative with 4-fluorobenzoyl chloride in the presence of a base.
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Introduction of the Methoxyphenylcarbamoyl Group: This step involves the reaction of the intermediate compound with 2-methoxyphenyl isocyanate.
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Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Biological Activity and Potential Applications
Thiophene derivatives are recognized for their diverse biological activities, making them significant in medicinal chemistry. Ethyl 2-(4-fluorobenzamido)-5-[(2-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate is hypothesized to interact with specific molecular targets through mechanisms such as hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions may modulate the activity of various enzymes and receptors, potentially leading to therapeutic effects.
Research Findings and Future Directions
While specific biological activity data for Ethyl 2-(4-fluorobenzamido)-5-[(2-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate is limited, its structural features suggest potential applications in drug development. Further investigations are necessary to elucidate its exact mechanisms of action and therapeutic efficacy.
Availability and Handling
This compound is available from various chemical suppliers, such as ChemDiv, in formats suitable for research applications, including glass vials and 96-tube racks. Handling and storage should follow standard protocols for organic compounds to ensure safety and maintain purity.
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